molecular formula C18H15NO B3949404 N-methyl-N-phenyl-2-naphthamide CAS No. 80192-95-6

N-methyl-N-phenyl-2-naphthamide

Cat. No. B3949404
CAS RN: 80192-95-6
M. Wt: 261.3 g/mol
InChI Key: CICSJMNWCSOMDH-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-naphthamide (MPN) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPN is a naphthamide derivative that has been synthesized using various methods. Its unique chemical structure has been shown to have a significant impact on its biological activity.

Scientific Research Applications

Histochemical Techniques

N-methyl-N-phenyl-2-naphthamide has been explored in histochemistry. It was found that certain naphthols and methylene compounds, including derivatives of naphthamide, serve as new reagents for demonstrating tissue oxidase activities. This application is significant for histochemical staining and might be utilized in electron microscopy, considering the complexing abilities of these dyes with various metals like mercury, molybdenum, and iron (Burstone, 1959).

Toxicity and Environmental Impact

Research has been conducted on the mode of action of N-phenyl-2-naphthylamine, a compound related to this compound, in plants. It was identified as a toxicant impacting plant growth and photosynthesis. This compound acts intracellularly, causing cumulative damage over time in algae. Such findings are crucial for understanding the environmental impact and phytotoxic properties of these compounds (Altenburger et al., 2006).

Pharmaceutical Research

In pharmaceutical research, derivatives of naphthamides have been investigated for their anticoagulant effects. Studies have shown that amidines and tetrahydronaphthamides exhibit more activity than their aminoalkyl counterparts. This reveals potential applications in developing new anticoagulant drugs (Nguyen & Ma, 2017).

Impact on Algae

Another study on N-phenyl-2-naphthylamine’s effect on Chlorella vulgaris, a unicellular algae, revealed that exposure to this compound caused oxidative damage and inhibited photosynthesis. This research demonstrates the compound's significant impact on aquatic organisms, which is critical for assessing ecological risks associated with its presence in the environment (Qian et al., 2009).

Polymer Research

In polymer science, naphthyl methacrylates, including compounds related to this compound, have been used to create various polymers. These polymers showed different tacticities, with those containing aromatic substituents like naphthyl groups being more isotactic. Such research contributes to the development of new materials with specific properties for industrial applications (Nishino, Nakahata, & Sakaguchi, 1971).

Molecular Interaction Studies

N-(substituted phenyl)-2-naphthamides have been studied to understand different intermolecular interactions in crystalline structures. These studies are essential for the development of materials and pharmaceuticals, as they provide insights into molecular stability and reactivity (Shukla, Saeed, Simpson, & Chopra, 2017).

Alzheimer's Disease Research

In medical research, a derivative of this compound was used in PET scans to locate neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This application is pivotal in diagnosing and monitoring Alzheimer's disease (Shoghi-Jadid et al., 2002).

Environmental Sensing

A complex involving a derivative of this compound has been used as a highly selective sensor for mercury ions in aqueous solutions. Such sensors are crucial for monitoring environmental pollutants and ensuring water safety (Kanagaraj, Bavanidevi, Chow, & Pitchumani, 2014).

properties

IUPAC Name

N-methyl-N-phenylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-19(17-9-3-2-4-10-17)18(20)16-12-11-14-7-5-6-8-15(14)13-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICSJMNWCSOMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395497
Record name N-methyl-N-phenylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80192-95-6
Record name N-methyl-N-phenylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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